Home > Products > Screening Compounds P118361 > (-)-Nicotine Mono Tartrate
(-)-Nicotine Mono Tartrate -

(-)-Nicotine Mono Tartrate

Catalog Number: EVT-13861795
CAS Number:
Molecular Formula: C14H20N2O6
Molecular Weight: 312.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Nicotine Mono Tartrate is a salt form of nicotine, a naturally occurring alkaloid primarily found in tobacco plants. This compound is utilized in various therapeutic applications, particularly in smoking cessation products. The mono tartrate form enhances the solubility and stability of nicotine, making it suitable for pharmaceutical formulations.

Source

(-)-Nicotine is predominantly extracted from the leaves of Nicotiana tabacum, although it can also be found in smaller quantities in other plants within the nightshade family, such as tomatoes and eggplants. The mono tartrate salt is synthesized to improve the pharmacokinetic properties of nicotine, facilitating its use in medicinal applications.

Classification

(-)-Nicotine Mono Tartrate falls under the category of pyrrolidinylpyridines, a subclass of organic compounds characterized by a pyrrolidine ring linked to a pyridine ring. It is classified as a stimulant and cholinergic agonist, acting primarily on nicotinic acetylcholine receptors.

Synthesis Analysis

Methods

The synthesis of (-)-Nicotine Mono Tartrate typically involves the reaction of nicotine with tartaric acid. This process can be performed through a series of steps that include:

  1. Extraction: Nicotine is extracted from tobacco leaves.
  2. Neutralization: The extracted nicotine solution is neutralized with tartaric acid to form the mono tartrate salt.
  3. Crystallization: The resulting solution is evaporated to yield crystallized (-)-Nicotine Mono Tartrate.

Technical Details

The synthesis requires careful control of pH and temperature to ensure optimal yield and purity. The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its structure and composition.

Molecular Structure Analysis

Structure

The molecular formula for (-)-Nicotine Mono Tartrate is C10H14N2C4H6O6C_{10}H_{14}N_2\cdot C_4H_6O_6 with a molar mass of approximately 162.23 g/mol for nicotine alone, plus the weight contribution from tartaric acid.

Data

  • IUPAC Name: (S)-3-(1-methyl-2-pyrrolidinyl)pyridine-1-oxide
  • CAS Number: 65-31-6 for nicotine bitartrate
  • Chirality: (-)-Nicotine is chiral, existing as two enantiomers, with the (-) form being biologically active.
Chemical Reactions Analysis

Reactions

(-)-Nicotine Mono Tartrate can participate in various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into nicotine and tartaric acid.
  2. Oxidation: Nicotine can be oxidized to form cotinine, its primary metabolite.
  3. Nitration and Alkylation: These reactions can modify the nicotine structure, potentially altering its pharmacological properties.

Technical Details

The stability of (-)-Nicotine Mono Tartrate under different pH conditions is crucial for its application in drug formulations. Its degradation pathways must be well understood to ensure efficacy and safety in therapeutic use.

Mechanism of Action

Process

(-)-Nicotine acts primarily as an agonist at nicotinic acetylcholine receptors located in the central nervous system and peripheral nervous system. Upon binding to these receptors, it triggers:

  1. Release of Neurotransmitters: This includes dopamine, norepinephrine, and serotonin, contributing to its stimulant effects.
  2. Activation of Reward Pathways: Nicotine stimulates the mesolimbic pathway, leading to increased pleasure and reinforcement behaviors associated with addiction.

Data

Research shows that chronic exposure to nicotine can lead to receptor desensitization and upregulation, which are critical factors in developing dependence.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.01 g/cm³
  • Melting Point: -79 °C (-110 °F)
  • Boiling Point: 247 °C (477 °F)

Chemical Properties

  • Solubility: Nicotine is soluble in water at lower temperatures but becomes less soluble as temperature increases.
  • pKa Value: Approximately 3.1, indicating its acidic nature.

Relevant analyses demonstrate that (-)-Nicotine Mono Tartrate exhibits stability under standard storage conditions but may degrade under extreme temperatures or pH levels.

Applications

Scientific Uses

(-)-Nicotine Mono Tartrate serves several important roles in scientific research and medicine:

  1. Smoking Cessation Aids: It is commonly used in transdermal patches and gum formulations designed to help individuals quit smoking by alleviating withdrawal symptoms.
  2. Pharmacological Research: Studies on its effects on neurotransmitter release contribute to understanding addiction mechanisms.
  3. Insecticides: Due to its toxic properties against certain pests, it has historical applications in agriculture as an insecticide.
Neuropharmacological Mechanisms of Action

Agonist Activity at Nicotinic Acetylcholine Receptors (nAChRs)

(-)-Nicotine Mono Tartrate functions as a potent agonist at nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels composed of five subunits arranged around a central pore. Upon binding, nicotine stabilizes the open conformation of the channel, facilitating cation influx (primarily Na⁺ and Ca²⁺) into neurons. This cation influx depolarizes the membrane and triggers downstream signaling cascades. Nicotine binding occurs at the interface of subunits, with the cationic moiety of nicotine forming a critical cation-π interaction with conserved aromatic residues (e.g., α4TrpB) on the principal subunit face, while the pyridine nitrogen engages in hydrogen bonding with complementary subunits [2] [8] [10].

Molecular dynamics simulations reveal a complex "flip-flop-fix" mechanism during the transition from low-affinity (LA, closed state) to high-affinity (HA, desensitized/open state) binding conformations at the orthosteric site. Initially, nicotine forms encounter complexes. During the transition to the stable HA state, the nicotine molecule undergoes a ~180° rotation ("flip"), followed by a downward displacement of the receptor's loop C ("flop"), which repositions key residues like αTyr190. Finally, a compact, hydrophobic pocket is stabilized ("fix") through additional hydrogen bonds, potentially involving a structural water molecule and backbone atoms on the complementary subunit (e.g., δLeu) [8] [10]. The net free energy change (ΔG) associated with this LA→HA transition drives the receptor's allosteric gating mechanism. This conformational change propagates through the extracellular domain, inducing rotational and twisting motions in the transmembrane helices, particularly M2, leading to channel opening [10].

Table 1: Key Binding Interactions of (-)-Nicotine at nAChRs

Interaction TypeReceptor ResiduesNicotine MoietyFunctional Role
Cation-π Interactionα4TrpB (Principal face)Pyridinium N⁺Primary anchoring point
Hydrogen BondingComplementary subunit backbone NH (e.g., β2Leu/δLeu)Pyridine NitrogenStabilizes binding, subtype-dependent strength
Van der Waals/HydrophobicLoop C residues (e.g., αTyr190)Methylpyrrolidine ringContributes to binding energy and specificity

Subtype-Specific Receptor Binding Dynamics (α4β2, α7 nAChRs)

The binding dynamics and functional consequences of (-)-Nicotine Mono Tartrate activation vary significantly across nAChR subtypes, primarily due to differences in subunit composition forming the ligand-binding site.

  • α4β2* nAChRs: This predominant brain subtype exhibits high affinity (EC₅₀ ~0.5-1 μM) for nicotine. Binding involves strong hydrogen bonding between the nicotine pyridine nitrogen and the backbone NH of the conserved Leu on the β2 subunit (position homologous to δLeu in muscle receptors). Chronic exposure to nicotine leads to pronounced upregulation of α4β2* receptors on the neuronal surface, a hallmark of nicotine exposure thought to result from chronic desensitization and subsequent compensatory mechanisms. This subtype is critically involved in nicotine reward, dependence, and cognition enhancement [3] [7].
  • α7 nAChRs: This homomeric subtype has lower affinity (EC₅₀ ~10-100 μM) for nicotine but exhibits high Ca²⁺ permeability and rapid desensitization. Binding involves interactions primarily with the homomeric α7 interface, with potential involvement of a water-mediated hydrogen bond network. The α7 subtype is crucial for modulating neurotransmitter release (particularly glutamate), synaptic plasticity (e.g., Long-Term Potentiation facilitation), and cognitive functions like attention and sensory gating [3] [9].
  • Muscle-Type (α1₂β1γδ/α1₂β1εδ) nAChRs: While not a primary target in the CNS, nicotine binds with lower affinity (EC₅₀ >>10 μM) compared to neuronal subtypes like α4β2. The hydrogen bonding interaction with the complementary subunit (e.g., δLeu) is weaker or absent for some nicotine analogs compared to ACh. This lower potency contributes to the relative lack of acute peripheral toxicity at typical doses consumed by smokers [2].

Table 2: Subtype-Specific Binding Dynamics of (-)-Nicotine Mono Tartrate

nAChR SubtypeAffinity (EC₅₀)Key Binding DeterminantsPrimary Functional Roles
α4β2*High (0.5 - 1 μM)Strong H-bond to β2Leu backbone NH; Principal face α4TrpBReward, dependence, cognition, EEG arousal
α7Low (10 - 100 μM)Water-mediated H-bond network; Principal face α7TrpCognition, sensory gating, LTP modulation, neuroprotection
α3β4*IntermediateH-bond to β4Leu backbone NH (weaker than β2)Autonomic ganglia function, aversion pathways
Muscle (α1₂β1γδ)Very Low (>50 μM)Weak H-bond to δLeu/γVal backbone NHNeuromuscular transmission (minor effect at smoking doses)

Modulation of Dopaminergic Pathways in Reward Circuits

The interaction of (-)-Nicotine Mono Tartrate with nAChRs, particularly α4β2* and α6β2* subtypes expressed on dopaminergic neurons and afferent terminals, potently modulates the mesocorticolimbic dopamine (DA) pathway, the primary neural substrate underlying reinforcement and addiction.

  • Direct Excitation of VTA DA Neurons: Nicotine activates nAChRs located on dopaminergic neuron cell bodies within the Ventral Tegmental Area (VTA). This activation increases cation influx, leading to depolarization, increased tonic firing rates, and a shift towards burst firing patterns. Burst firing is particularly effective in triggering large phasic dopamine release events in terminal regions like the Nucleus Accumbens (NAc) shell [1] [4] [7].
  • Presynaptic Facilitation of Glutamate Release: Nicotine enhances excitatory drive onto VTA DA neurons by activating nAChRs (primarily α7) located on glutamatergic terminals originating from regions like the prefrontal cortex (PFC). This increases glutamate release, further contributing to the depolarization and excitation of DA neurons via AMPA and NMDA receptors [3] [7].
  • Disinhibition via GABAergic Interneurons: The net effect of nicotine on GABAergic transmission to DA neurons is complex. While nicotine excites some local GABAergic interneurons in the VTA, potentially providing inhibitory control, chronic exposure studies suggest a predominant long-term effect may involve reduced inhibitory tone. Nicotine can inhibit GABA release onto VTA DA neurons, possibly through desensitization of nAChRs on GABAergic terminals or modulation of GABAergic interneuron excitability. This disinhibition further promotes DA neuron activity [4] [7].
  • Striatal Dopamine Release: Beyond the VTA, nicotine acts on nAChRs located on dopaminergic terminals within the NAc and Dorsolateral Striatum (DLS) to directly facilitate dopamine release. This effect is frequency-dependent, with nAChR desensitization acting as a presynaptic filter that paradoxically enhances phasic (burst-driven) dopamine signals relative to tonic signals, potentially amplifying the salience of nicotine-associated cues [6].
  • Chronic Adaptations and Altered Decision-Making: Chronic nicotine exposure increases the tonic activity of VTA DA neurons, characterized by elevated basal firing rates and burst firing probability. This heightened dopaminergic tone biases decision-making strategies towards exploitation (prioritizing known rewarding options like nicotine seeking) over exploration (seeking new information or alternatives). Optogenetic studies mimicking this increased tonic DA activity replicate the reduced exploratory behavior seen in nicotine-exposed animals, confirming the causal role of DA neuron activity dynamics in this behavioral shift [1].

Table 3: Dopaminergic Effects of (-)-Nicotine Mono Tartrate

Site of ActionReceptor SubtypesAcute EffectChronic EffectBehavioral Consequence
VTA DA Neuron Somaα4β2, α5α4β2, α6β2*Depolarization, ↑ Tonic Firing, ↑ Burst Firing↑ Basal Tonic Firing, Enhanced Burst ResponsivenessDirect Reinforcement, Reward Signaling
Glutamate Terminals (PFC→VTA)α7↑ Glutamate ReleasePotentiation of Excitatory InputsEnhanced DA Neuron Excitation
GABA Terminals/Interneurons (VTA)Mixed (α4β2*, α7)Variable (Excitation/Inhibition)↓ Inhibitory Tone (Net Disinhibition)Reduced DA Neuron Inhibition
DA Terminals (NAc, DLS)α6β2*, α4α6β2β3↑ DA Release (Frequency-dependent)Presynaptic Filtering favoring Phasic DACue Salience, Habit Formation
Overall Pathway TuningPhasic DA Surge (Reward)↑ Tonic DA, Bias to ExploitationReinforcement, Addiction, Reduced Exploration

Comparative Efficacy Relative to Free-Base Nicotine and Other Salts

The pharmacological profile of nicotine, including its receptor binding kinetics, efficacy, and functional outcomes, is influenced by its chemical form—whether as the free base or a salt like the mono tartrate.

  • Receptor Binding Affinity and Efficacy: The core nicotine molecule, regardless of salt form, is the primary determinant of binding to the nAChR orthosteric site. Therefore, the intrinsic affinity of (-)-nicotine for specific nAChR subtypes (α4β2, α7, etc.) and its efficacy (ability to stabilize the open/active state) are properties inherent to the nicotine molecule itself. Studies comparing freebase nicotine and nicotine salts (like tartrate or hydrochloride) applied in vitro at equivalent molar concentrations of the nicotine moiety generally show comparable binding affinities, receptor occupancy profiles, and acute functional responses (e.g., dopamine release, electrophysiological activation) [3] [7]. The critical binding interactions (cation-π, H-bonding) depend on the nicotine pharmacophore, not the counterion.
  • Influence of Tartrate on Physicochemical Properties: The primary distinction of the tartrate salt lies in its physicochemical properties compared to the free base. Freebase nicotine is volatile, more lipophilic, and readily crosses biological membranes (including the blood-brain barrier) at physiological pH. Nicotine tartrate, being an ionized salt, is less volatile, more water-soluble, and generally less lipophilic at physiological pH than the free base. This impacts its absorption kinetics (slower and potentially more sustained from certain sites), distribution, and the pH microenvironment at administration sites [3] [9].
  • Potential Subtle Modulation of Receptor Microenvironment: While the counterion (tartrate) does not directly participate in the orthosteric binding site, it could theoretically influence the local ionic strength or pH near the receptor, potentially having subtle modulatory effects on receptor function or the stability of the nicotine-receptor complex. However, robust experimental evidence demonstrating significant differences in intrinsic efficacy or potency at the receptor level in situ or in vivo specifically attributable to the tartrate counterion versus other salts or freebase, when dose is carefully controlled for the nicotine moiety, is limited. Any significant differences observed in vivo are more likely attributable to pharmacokinetic (PK) differences (absorption rate, bioavailability, brain penetration kinetics) rather than distinct pharmacodynamic (PD) actions at the receptor level [3] [9].
  • Functional Effects in Neural Circuits: Studies examining circuit-level effects suggest potential nuanced differences. For instance, research on hippocampal interneurons indicates that the form of nicotine (freebase vs. salts) might differentially influence the net excitatory/inhibitory balance within microcircuits, possibly due to varying local concentrations achieved or kinetics of action. Freebase nicotine might reach peak concentrations faster in brain tissue, potentially leading to more rapid receptor activation and desensitization in specific populations. Nicotine tartrate might produce a slightly more prolonged or smoothed activation profile [9]. However, these differences appear subtle compared to the overarching similarity in the activation of nAChR subtypes and downstream pathways like the mesolimbic DA system.

Table 4: Comparison of Nicotine Forms at the Receptor and Circuit Level

Property(-)-Nicotine Freebase(-)-Nicotine Mono TartrateFunctional Implication
Lipophilicity at pH 7.4HighLower (Ionized form predominates)Slower BBB penetration for tartrate
VolatilityHighVery LowTartrate suitable for stable solutions
Intrinsic nAChR Affinity/EfficacyIdentical to Nicotine MoietyIdentical to Nicotine MoietyCore receptor interaction unchanged
Binding Kinetics (kon/koff)Governed by Nicotine StructureGoverned by Nicotine StructureSimilar activation/desensitization rates at equimolar conc.
Primary Influence of TartrateN/APhysicochemical (Solubility, pKa profile, PK)Modulates delivery and PK profile, not core PD

Properties

Product Name

(-)-Nicotine Mono Tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;/m0./s1

InChI Key

QLDPCHZQQIASHX-PPHPATTJSA-N

Solubility

>69.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.